molecular formula C22H19N3O5S B13452310 4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid

4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid

Cat. No.: B13452310
M. Wt: 437.5 g/mol
InChI Key: RIZREZBKDAJKKP-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzodioxole moiety fused with a pyrazolo-thiazepine ring system, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzodioxole ring, followed by the construction of the pyrazolo-thiazepine core. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The ester or amide functionalities in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and cytotoxic effects against cancer cells.

    Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing the formation of pro-inflammatory mediators. Additionally, it may interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes, such as cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar compounds to 4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid include other benzodioxole derivatives and pyrazolo-thiazepine compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1-methyl-7-oxo-3-phenyl-4H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]acetic acid

InChI

InChI=1S/C22H19N3O5S/c1-24-22-19(20(23-24)13-5-3-2-4-6-13)21(31-11-17(26)25(22)10-18(27)28)14-7-8-15-16(9-14)30-12-29-15/h2-9,21H,10-12H2,1H3,(H,27,28)

InChI Key

RIZREZBKDAJKKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(SCC(=O)N2CC(=O)O)C3=CC4=C(C=C3)OCO4)C(=N1)C5=CC=CC=C5

Origin of Product

United States

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